molecular formula C17H22ClN3O2 B2685692 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide CAS No. 894022-69-6

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide

Cat. No.: B2685692
CAS No.: 894022-69-6
M. Wt: 335.83
InChI Key: WFTFYDXGWRMBDQ-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide is a synthetic organic compound featuring a 5-oxopyrrolidine core substituted with a 4-chlorophenyl group at the 1-position and an azepane-1-carboxamide moiety at the 3-position. The 5-oxopyrrolidine ring provides a rigid scaffold, while the azepane (a seven-membered saturated ring) introduces conformational flexibility.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c18-13-5-7-15(8-6-13)21-12-14(11-16(21)22)19-17(23)20-9-3-1-2-4-10-20/h5-8,14H,1-4,9-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTFYDXGWRMBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chlorophenyl derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide exhibit antimicrobial properties. For instance, derivatives containing piperidine and pyrrolidine structures have shown efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) as low as 4 μg/mL . This suggests that the compound could be a candidate for developing new antibiotics.

Cognitive Enhancers

The compound's structural features align it with known cognitive enhancers. Research on similar compounds has demonstrated their ability to modulate neurotransmitter systems, particularly those involving G protein-coupled receptors (GPCRs) which are crucial in cognitive processes . This positions this compound as a potential candidate for enhancing memory and learning.

Neuropharmacological Effects

Studies have highlighted the role of piperidine derivatives in treating neurodegenerative diseases. Compounds that target neurotransmitter receptors can potentially alleviate symptoms associated with conditions like Alzheimer's disease and schizophrenia. The specific interaction of this compound with these receptors warrants further investigation into its neuroprotective effects .

Case Studies and Research Findings

StudyFocusFindings
Kamble et al. (2018)Antimicrobial AgentsIdentified compounds with significant antibacterial activity against B. typhi and P. aeruginosa, suggesting structural analogs of this compound could exhibit similar properties .
Simões et al. (2012)Piperidine DerivativesDiscussed the synthesis of piperidine-based compounds that showed promise in antimicrobial activity, supporting the exploration of this compound in similar applications .
PMC Study on GPCRsNeuropharmacologyExplored the modulation of GPCRs by piperidine derivatives, indicating potential cognitive enhancement properties for compounds like this compound .

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or antitubercular activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-1-Cyclopentyl-5-oxopyrrolidine-3-carboxamide (CAS 896918-68-6)

  • Structural Similarities :
    • Shared 5-oxopyrrolidine backbone and 4-chlorophenyl substituent.
    • Carboxamide linkage at the 3-position.
  • Key Differences :
    • Substituent : Cyclopentyl (five-membered ring) vs. azepane (seven-membered ring) at the 1-position.
    • Molecular Weight : 306.787 g/mol (C₁₆H₁₉N₂O₂Cl) vs. higher molecular weight for the azepane analog due to additional CH₂ groups.
  • The smaller ring may alter binding affinity in target proteins due to spatial constraints .
Table 1: Structural and Molecular Comparison
Compound Core Structure 1-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 5-Oxopyrrolidine 4-Chlorophenyl Azepane-1-carboxamide Not Provided Inferred higher (~350)
CAS 896918-68-6 5-Oxopyrrolidine 4-Chlorophenyl Cyclopentyl-carboxamide C₁₆H₁₉N₂O₂Cl 306.787

Sibutramine-Related Compounds (USP Standards)

  • Example : USP Sibutramine Related Compound C (N-{1-[1-(4-Chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride) .
  • Structural Similarities :
    • Presence of a 4-chlorophenyl group.
    • Bulky aliphatic substituents (e.g., cyclobutyl, pentyl).
  • Key Differences :
    • Core Structure : Cyclobutyl-pentylamine vs. 5-oxopyrrolidine.
    • Functional Groups : Tertiary amine vs. carboxamide.
  • Implications :
    • The tertiary amine in sibutramine analogs facilitates protonation, enhancing solubility in acidic environments.
    • The carboxamide in the target compound may improve metabolic stability compared to amine-based structures.

N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl) Methanamine

  • Structural Similarities: 4-Chlorophenyl group. Nitrogen-rich heterocycles (benzimidazole vs. pyrrolidinone).
  • Key Differences :
    • Core Structure : Benzimidazole vs. 5-oxopyrrolidine.
    • Linkage : Methanamine vs. carboxamide.
  • Implications: Benzimidazole derivatives are known for agricultural applications (e.g., germination inhibition in wheat ), suggesting divergent biological roles despite shared chlorophenyl motifs. The carboxamide in the target compound may enhance hydrogen-bonding capacity compared to methanamine.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structural Similarities: Halogenated aromatic group (3-chlorophenylsulfanyl). Heterocyclic core (pyrazole vs. pyrrolidinone).
  • Key Differences :
    • Functional Groups : Sulfanyl and aldehyde vs. carboxamide.
    • Electronic Effects : The trifluoromethyl group introduces strong electron-withdrawing effects, unlike the 4-chlorophenyl in the target compound.
  • Implications :
    • The sulfanyl group may confer redox activity, absent in the target compound’s carboxamide .

Research Findings and Trends

  • Substituent Impact: Larger rings (e.g., azepane) increase conformational flexibility but may reduce solubility compared to smaller analogs like cyclopentyl . amines or sulfanyl groups .
  • Biological Relevance :
    • 4-Chlorophenyl derivatives exhibit diverse applications, from pharmaceuticals (e.g., sibutramine analogs) to agrochemicals, highlighting the moiety’s versatility .

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide (CAS Number: 894022-69-6) is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₇H₂₂ClN₃O₂
Molecular Weight335.8 g/mol
CAS Number894022-69-6

The compound features a pyrrolidine ring and an azepane structure, which are significant in its interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymes : It has been suggested that this compound may inhibit certain enzymes involved in cancer progression, similar to other compounds that have shown efficacy against targets like PARP (Poly ADP-ribose polymerase) .
  • Apoptosis Induction : Preliminary studies indicate that this compound could induce apoptosis in cancer cells, potentially through pathways involving caspase activation, which is crucial for programmed cell death .

In Vitro Studies

In vitro assays have been conducted to evaluate the anti-cancer activity of this compound:

  • MTT Assay : This assay measures cell viability and proliferation. Results indicated that the compound demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study: Anti-Cancer Activity

A study focusing on lung cancer cells (A549) reported that treatment with this compound resulted in:

Concentration (µM)Apoptosis Rate (%)
04.6
18.0
210.9
419.0

These results suggest a dose-dependent increase in apoptosis, indicating the potential of this compound as an anti-cancer agent .

Q & A

Q. Optimization methods :

  • Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield .
  • Flow chemistry enables precise control over reaction kinetics and scalability, as demonstrated in analogous diazomethane syntheses .
  • Purification techniques (e.g., column chromatography, recrystallization) should be validated using HPLC or NMR to ensure >95% purity .

Basic: What structural characterization techniques are critical for confirming the molecular geometry of this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example, analogous chlorophenyl carboxamides show bond lengths of 1.515 Å for C–N and 1.230 Å for C=O .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons resonate at δ 7.3–7.5 ppm) .
    • 2D NMR (COSY, NOESY) resolves stereochemistry and conformational preferences.
  • Infrared Spectroscopy (IR) confirms functional groups (e.g., carbonyl stretches near 1680 cm⁻¹) .

Basic: What preliminary biological screening assays are recommended for evaluating this compound’s activity?

Answer:

  • Antimicrobial assays :
    • MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer screening :
    • MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Enzyme inhibition :
    • Kinase or protease inhibition assays with fluorescence-based readouts (e.g., ATPase activity) .

Advanced: How do structural modifications to the azepane or pyrrolidinone rings influence bioactivity and selectivity?

Answer:
Key structure-activity relationship (SAR) findings from analogous compounds:

  • Azepane ring substitution :
    • N-Methylation reduces metabolic degradation but may decrease target affinity .
    • Phenyl or halogen substituents (e.g., 4-fluorophenyl) enhance lipophilicity and blood-brain barrier penetration .
  • Pyrrolidinone modifications :
    • 5-Oxo group removal abolishes hydrogen-bonding interactions with target proteins .
    • Chlorophenyl positioning (para vs. meta) alters steric hindrance and binding pocket compatibility .

Q. Methodological approach :

  • Parallel synthesis of derivatives with systematic substituent variations.
  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthesis .

Advanced: What computational and experimental strategies elucidate target binding mechanisms?

Answer:

  • Molecular Dynamics (MD) simulations :
    • Simulate ligand-protein interactions over 100+ ns to identify stable binding poses .
  • Isothermal Titration Calorimetry (ITC) :
    • Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray crystallography :
    • Resolve intermolecular interactions (e.g., hydrogen bonds between the carboxamide and Asp89 in a kinase active site) .

Advanced: How can contradictions in efficacy data across studies be systematically addressed?

Answer:
Common sources of discrepancy and resolution strategies:

  • Purity and stereochemistry :
    • Validate compound identity via SCXRD and chiral HPLC .
  • Assay conditions :
    • Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Data normalization :
    • Use internal controls (e.g., housekeeping genes in qPCR) and replicate experiments (n ≥ 3) .
  • Meta-analysis :
    • Apply statistical models (e.g., random-effects models) to aggregate data from independent studies .

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